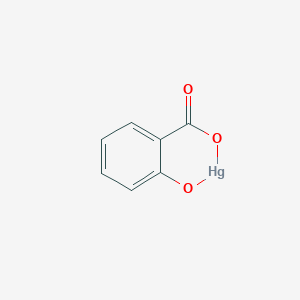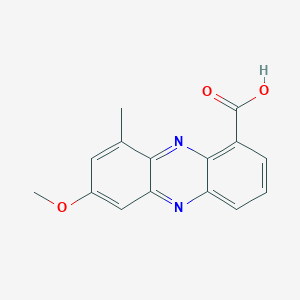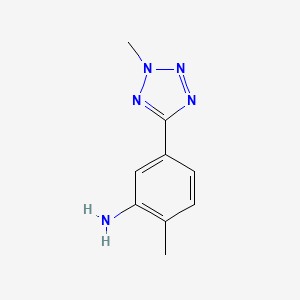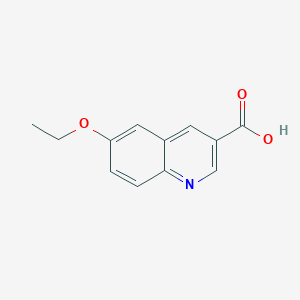
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene
概要
説明
1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene, also known as 5-bromo-2-methoxybenzaldehyde, is an organic compound with a molecular formula of C7H7BrO3. It is a colorless liquid with a faint aromatic odor and is soluble in organic solvents. It is often used as a reagent in organic synthesis and has many applications in scientific research.
科学的研究の応用
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, such as 2-amino-1,3-dihydroisoindole-1-ones, and in the synthesis of pharmaceuticals, such as quinolizidine alkaloids. It has also been used in the synthesis of organic dyes, such as azo dyes, and in the synthesis of organic pigments, such as anthraquinone dyes.
作用機序
The mechanism of action of 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde is based on the fact that it is an electrophile. It reacts with nucleophiles like amines, alcohols, and thiols to form covalent bonds. This covalent bond formation is the basis of its applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde have not been well studied. However, it is known to be a weak inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the metabolism of neurotransmitters such as serotonin and dopamine, and its inhibition can lead to an increase in the levels of these neurotransmitters. Additionally, 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde has been shown to have an inhibitory effect on the growth of some bacteria and fungi.
実験室実験の利点と制限
The main advantage of using 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and is not highly toxic. However, it is important to note that it is a flammable substance and should be handled with caution. Additionally, it has a limited shelf life and should be used within a few months of purchase.
将来の方向性
There are several potential future directions that can be explored with 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde. These include further research into its biochemical and physiological effects, evaluation of its potential therapeutic applications, and investigation of its use as a reagent in organic synthesis. Additionally, further research into its mechanism of action and its potential toxicity may be warranted. Finally, further research into its potential applications in the synthesis of organic dyes and pigments may be of interest.
特性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRNJAJBWGDUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591654 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene | |
CAS RN |
223418-72-2 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)


![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)

![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)






